molecular formula C19H21N3O4S B2777027 ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate CAS No. 933230-67-2

ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2777027
CAS No.: 933230-67-2
M. Wt: 387.45
InChI Key: AXZQPXDHWVCURL-UHFFFAOYSA-N
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Description

ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a thioether linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thioether Formation:

    Esterification: The final step involves the esterification of the resulting thioether compound with ethyl chloroformate in the presence of a base like triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential as an anti-inflammatory and analgesic agent.

    Biochemistry: It is used as a probe to study enzyme-substrate interactions and to elucidate the mechanisms of enzyme inhibition.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. Additionally, the thioether linkage may enhance the compound’s binding affinity to its target enzymes, thereby increasing its potency.

Comparison with Similar Compounds

ethyl 2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate can be compared with other quinazolinone derivatives:

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound has a similar quinazolinone core but lacks the thioether linkage, which may result in different biological activities.

    2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters: These compounds share the ester functional group but have a different core structure, leading to distinct pharmacological properties.

    2,4-Disubstituted thiazoles: These compounds contain a thiazole ring instead of a quinazolinone core and exhibit a wide range of biological activities, including antibacterial and antifungal properties.

This compound stands out due to its unique combination of a quinazolinone core, thioether linkage, and ester functional group, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-26-18(24)13-8-4-6-10-15(13)20-16(23)11-27-17-12-7-3-5-9-14(12)21-19(25)22-17/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQPXDHWVCURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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